molecular formula C7H11ClN2O B1180825 DIMETHOXYAPIGENINIDIN, 5,7-(SH) CAS No. 161773-50-8

DIMETHOXYAPIGENINIDIN, 5,7-(SH)

Cat. No.: B1180825
CAS No.: 161773-50-8
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Description

DIMETHOXYAPIGENINIDIN, 5,7-(SH) (CAS: 161773-50-8) is a methoxylated apigeninidin derivative, classified as a flavonoid. It is widely utilized as a reference standard in pharmacological assays, including immunofluorescence, cancer stem cell research, and content determination . The compound exhibits a purity of ≥96%–98% (HPLC) and is supplied by authoritative manufacturers such as USP, LGC, and ChromaDex in varying quantities (10 mg–1 g) . Its storage requires refrigeration (4°C) in airtight, light-protected containers to maintain stability . Structural features include two methoxy (-OCH₃) groups at positions 5 and 7 of the flavylium backbone, distinguishing it from non-methoxylated anthocyanidins .

Properties

CAS No.

161773-50-8

Molecular Formula

C7H11ClN2O

Synonyms

DIMETHOXYAPIGENINIDIN, 5,7-(SH)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHOXYAPIGENINIDIN, 5,7-(SH) typically involves the methoxylation of apigeninidin. The reaction conditions often include the use of methanol as a solvent and a catalyst such as hydrochloric acid to facilitate the reaction . The process requires precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of DIMETHOXYAPIGENINIDIN, 5,7-(SH) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield . Quality control measures are essential to ensure the purity and consistency of the final product.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key distinctions between DIMETHOXYAPIGENINIDIN, 5,7-(SH) and analogous compounds:

Compound Name CAS Number Substitution Pattern Purity (HPLC) Key Applications Source/Supplier
DIMETHOXYAPIGENINIDIN, 5,7-(SH) 161773-50-8 5,7-OCH₃ ≥96%–98% Immunofluorescence, cancer research USP, LGC, ChromaDex
DIMETHOXYLUTEOLINIDIN, 5,7-(SH) 1075701-69-7 5,7-OCH₃; 3',4'-OH ≥97% Antioxidant assays ChromaDex, TRC
5,7-DIMETHOXYFLAVANONE 36052-66-1 5,7-OCH₃; flavanone backbone ≥97% Enzyme inhibition studies ChromaDex, TRC
Apigeninidin Chloride (P) N/A 5,7-OH (no methoxylation) N/A Plant pigment analysis Phytochemical suppliers
DIOSMETIN (SH) 520-34-3 5,7-OH; 4'-OCH₃ ≥95%–98% Anti-inflammatory assays USP, Wako

Key Structural and Functional Differences:

Methoxylation vs. Hydroxylation :

  • DIMETHOXYAPIGENINIDIN, 5,7-(SH) replaces hydroxyl (-OH) groups at positions 5 and 7 with methoxy (-OCH₃) groups, enhancing lipophilicity compared to Apigeninidin Chloride (hydroxylated at 5,7) . This modification may improve membrane permeability in cellular assays .
  • DIOSMETIN (SH) retains a hydroxyl at 5,7 but adds a methoxy at 4', suggesting divergent antioxidant and receptor-binding profiles .

5,7-DIMETHOXYFLAVANONE adopts a flavanone structure (saturated C2-C3 bond), reducing planarity and altering interactions with enzymes like cytochrome P450 .

Applications in Research: DIMETHOXYAPIGENINIDIN, 5,7-(SH) is prioritized in cancer studies (e.g., tumor microenvironment screening at 1 µM) due to its stability and standardized purity . Non-methoxylated analogs like Apigeninidin Chloride are more common in plant biochemistry for analyzing natural pigment roles .

Pharmacological and Industrial Relevance

  • Cancer Research : DIMETHOXYAPIGENINIDIN, 5,7-(SH) is used to target cancer stem cells at 1 µM concentrations, though mechanistic details remain under investigation . Its methoxylation may prolong half-life in biological systems compared to hydroxylated variants.
  • Quality Control : The compound’s high purity (≥98%) ensures reliability in HPLC-based quantification, a critical factor for regulatory compliance in pharmaceutical development .
  • Limitations: Unlike flavanones (e.g., 5,7-DIMETHOXYFLAVANONE), DIMETHOXYAPIGENINIDIN’s flavylium structure may limit solubility in aqueous media, necessitating DMSO or ethanol for dissolution .

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